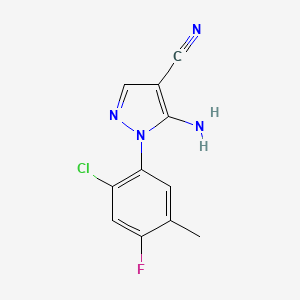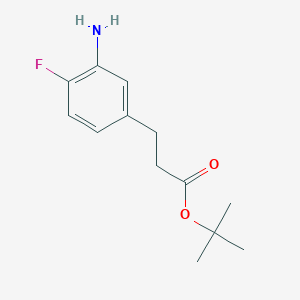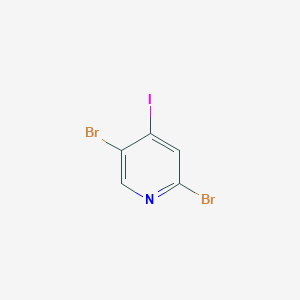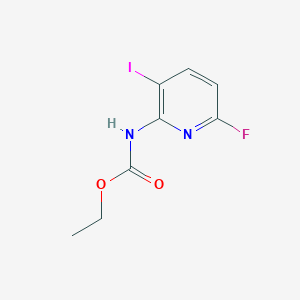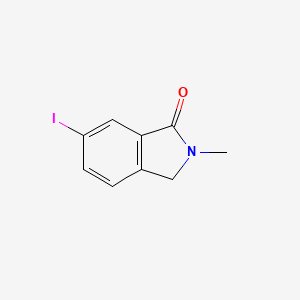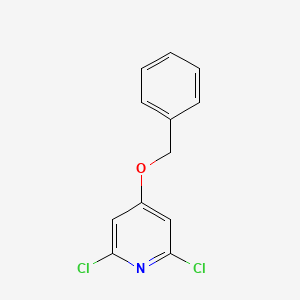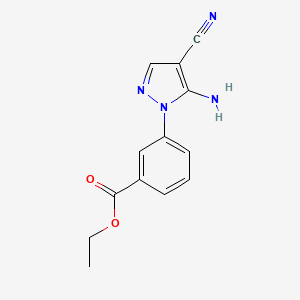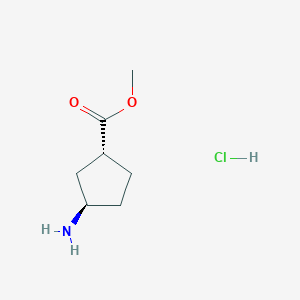
(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
Übersicht
Beschreibung
“(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride” is a chemical compound. It is a derivative of “(1R,3R)-3-Aminocyclopentanecarboxylic acid”, which has a molecular formula of C6H11NO2 . The hydrochloride version of this compound has a molecular formula of C7H15ClN2O .
Molecular Structure Analysis
The molecular structure of “this compound” is derived from its parent compound “(1R,3R)-3-Aminocyclopentanecarboxylic acid”. The parent compound has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da . The hydrochloride version of this compound has an average mass of 178.660 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of S1P1 Receptor Agonists
(G. Wallace et al., 2009) discussed the synthesis and isolation of various stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, including the (1R,3R) form. These compounds are significant as intermediates in the synthesis of S1P1 receptor agonists, which have potential applications in immunomodulation and treating autoimmune diseases.
Analogue of GABA
A study by (R. Allan et al., 1979) synthesized all four stereoisomers of 3-aminocyclopentanecarboxylic acid, including the (1R,3R) form, as analogues of the inhibitory neurotransmitter GABA. These compounds are important for understanding the structure-activity relationship in neuropharmacology.
Peptide Stereochemistry
(R. Bardi et al., 1986) conducted a conformational analysis of peptides containing 1‐aminocyclopentanecarboxylic acid (Acc5), revealing insights into peptide stereochemistry and potential implications for peptide-based drug design.
Neuropharmacology Research
(K. Curry et al., 1988) explored the synthesis and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid, which has implications for understanding the actions of neurotransmitters and their analogues in neuropharmacology.
Metabotropic Glutamate Receptor Agonists
(A. Bond and D. Lodge, 1995) investigated the effects of various compounds, including stereoisomers of 1-aminocyclopentanecarboxylate, on metabotropic glutamate receptors. This research is crucial for developing novel therapies for neurological disorders.
Heterocyclic Chemistry in Pharmaceuticals
(Osarumwense Peter Osarodion, 2020) highlighted the role of heterocyclic chemistry, which involves compounds like 1-aminocyclopentanecarboxylate, in the development of pharmaceuticals, particularly in creating drugs with anti-inflammatory properties.
Intramolecular Conjugate Addition Reactions
(Y. Matsushima and J. Kino, 2009) described a method for producing amino cycloalkanecarboxylic acids via intramolecular conjugate addition, showcasing the versatility of compounds like 1-aminocyclopentanecarboxylate in organic synthesis.
Eigenschaften
IUPAC Name |
methyl (1R,3R)-3-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCJNXERREXFB-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


